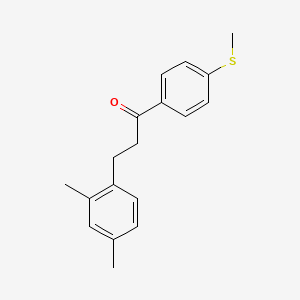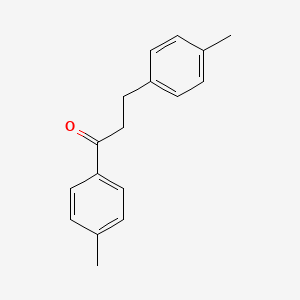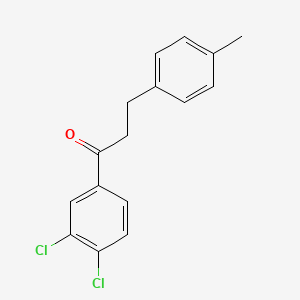
3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It might also involve studying its spectral properties (IR, UV-Vis, NMR, etc.).Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone and related compounds have been explored in various chemical synthesis and reaction studies. For example, studies have investigated the reactions of similar compounds with phenols and aryl halides, exploring their potential in yielding novel derivatives and exploring reaction mechanisms (Chandrasekhar, Heimgartner, & Schmid, 1977). Further research has delved into the synthesis of related compounds, such as 4,6-dihydrothieno[3,4-b]thiophene derivatives, which can serve as precursors or equivalents for other chemical structures (Chou & Tsai, 1991).
Biodegradability and Toxicity Studies
- Substances related to 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone have been evaluated for their biodegradability and toxicity. For example, the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenol, have been assessed, providing insights into their environmental impact and interactions in biological systems (O'Connor & Young, 1989).
Material Science and Engineering Applications
- Research has also focused on the applications of related compounds in material science, such as the electroactive polymerization of dimethylthiophenol, which could have implications for developing new materials with specific electrical properties (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992). This area of research is significant for advancing technologies in electronics and other industries.
Environmental Analysis and Detection
- Methods for detecting and analyzing compounds similar to 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone in environmental samples have been developed. This includes the determination of priority phenolic compounds in water and industrial effluents using advanced extraction and chromatography techniques, which is crucial for environmental monitoring and pollution control (Castillo, Puig, & Barceló, 1997).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks it poses to human health or the environment. It might also involve studying how to safely handle and dispose of the compound.
Zukünftige Richtungen
This would involve discussing potential future research directions. Are there any modifications that could be made to the compound to improve its properties? Are there any new applications that could be explored?
I hope this general information is helpful. If you have more specific questions about any of these topics, feel free to ask!
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKCAAWGLSZANN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644677 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone | |
CAS RN |
898793-82-3 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














